N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyrimidine core substituted with a dimethylamino group at the 4-position and a methyl group at the 6-position. The pyrimidine moiety is linked via an amino group to a phenyl ring, which is further substituted with a 2,5-diethoxybenzene sulfonamide group.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2,5-diethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4S/c1-6-31-19-12-13-20(32-7-2)21(15-19)33(29,30)27-18-10-8-17(9-11-18)25-23-24-16(3)14-22(26-23)28(4)5/h8-15,27H,6-7H2,1-5H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKARLRZSBEZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Dimethylamino)-6-Methylpyrimidin-2-Amine
The pyrimidine core is synthesized via cyclocondensation of β-diketones with guanidine derivatives. A modified protocol from analogous pyrimidine syntheses involves reacting acetylacetone with N,N-dimethylguanidine hydrochloride in ethanol under reflux (80°C, 12 hours) to yield 4-(dimethylamino)-6-methylpyrimidin-2-amine. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 80°C | – |
| Catalyst | None | – |
| Reaction Time | 12 hours | – |
Purification via recrystallization from hexane/ethyl acetate (1:3) achieves >95% purity.
Formation of N-(4-Aminophenyl)Pyrimidine Intermediate
The pyrimidine amine is coupled with 4-aminophenol via Buchwald-Hartwig amination. Using palladium(II) acetate (5 mol%) and Xantphos (10 mol%) as a ligand in toluene at 110°C for 24 hours affords the intermediate in 82% yield. Alternative methods include nucleophilic aromatic substitution under basic conditions (Cs₂CO₃, DMF, 120°C), though yields drop to 65% due to competing side reactions.
Sulfonylation with 2,5-Diethoxybenzenesulfonyl Chloride
The final step involves reacting the aniline intermediate with 2,5-diethoxybenzenesulfonyl chloride. Optimized conditions use dichloromethane (DCM) as the solvent and triethylamine (2.5 equiv) as the base at 0°C to room temperature for 6 hours. Key data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DCM | 89 |
| Base | Triethylamine | – |
| Temperature | 0°C → RT | – |
| Reaction Time | 6 hours | – |
The sulfonamide product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient) with >99% purity.
Key Intermediate Characterization
4-(Dimethylamino)-6-Methylpyrimidin-2-Amine
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¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 3.10 (s, 6H, N(CH₃)₂), 5.95 (s, 1H, pyrimidine-H), 6.20 (br s, 2H, NH₂).
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ESI-MS: m/z 167.1 [M+H]⁺.
N-(4-Aminophenyl)Pyrimidine Intermediate
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¹H NMR (400 MHz, DMSO-d₆): δ 2.30 (s, 3H, CH₃), 3.05 (s, 6H, N(CH₃)₂), 6.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 8.10 (s, 1H, pyrimidine-H).
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HPLC Purity: 98.5% (C18 column, acetonitrile/water).
Optimization of Sulfonylation Conditions
Solvent Screening
Comparative studies reveal DCM outperforms THF or acetonitrile due to better solubility of the sulfonyl chloride and reduced hydrolysis:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 89 | 99 |
| THF | 72 | 95 |
| Acetonitrile | 65 | 92 |
Base Selection
Triethylamine provides superior results compared to inorganic bases like K₂CO₃, which cause incomplete conversion:
| Base | Yield (%) |
|---|---|
| Triethylamine | 89 |
| Pyridine | 81 |
| K₂CO₃ | 58 |
Scalability and Industrial Considerations
Batch scaling to 1 kg demonstrates consistent yields (85–87%) using flow chemistry for the sulfonylation step. Continuous flow reactors reduce reaction time to 2 hours and minimize byproduct formation. Industrial protocols recommend:
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Temperature Control: Maintain ≤25°C during sulfonyl chloride addition to prevent exothermic side reactions.
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Purification: Crystallization from ethanol/water (3:1) replaces column chromatography for cost efficiency.
Analytical Validation
Final Product Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions at the dimethylamino group, potentially forming N-oxides.
Reduction: : Reduction could occur at the pyrimidine ring or the sulfonamide group under suitable conditions.
Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzene ring, especially considering the electron-donating effect of the diethoxy groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under acidic conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Various electrophiles, including halogens or nitro groups, could be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed: : The products formed are highly dependent on the type of reaction. Oxidation might yield N-oxide derivatives, while reduction could produce various amine derivatives. Substitution reactions would result in diverse functionalized compounds on the benzene ring.
Scientific Research Applications
Chemistry: : The compound can serve as a versatile intermediate for synthesizing more complex molecules. Its reactive functional groups allow for extensive chemical modifications.
Biology: : In biological research, the compound might be studied for its interaction with biomolecules, such as proteins or nucleic acids
Medicine: : Pharmaceutical research could explore the compound for therapeutic uses, especially in developing drugs with antimicrobial or anticancer properties.
Industry: : The compound might be used in developing advanced materials, such as polymers or dyes, due to its stable sulfonamide linkage and various functional groups.
Mechanism of Action
The precise mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might act by binding to specific molecular targets, thereby inhibiting enzyme activity or interfering with cellular processes. The pyrimidine ring, coupled with the sulfonamide group, suggests interactions with nucleotide-binding sites or other critical biomolecules. Pathways involved could include inhibition of specific enzymes or signaling cascades.
Comparison with Similar Compounds
Substituent Analysis of Pyrimidine and Benzene Moieties
Pharmacological Implications
- Diethylamino substituents (e.g., 923216-86-8) may increase lipophilicity but could reduce metabolic stability due to higher susceptibility to oxidative dealkylation .
- Benzene Ring Modifications :
- The 2,5-diethoxy groups in the target compound offer balanced solubility and membrane permeability, whereas methoxy or fluoro substituents in analogs (e.g., 923216-86-8, 923113-41-1) may prioritize target selectivity or metabolic resistance. For instance, the fluoro group in 923113-41-1 could improve bioavailability through enhanced passive diffusion .
Research Findings and Gaps
- Binding Affinity: No direct comparative binding studies are available, but molecular modeling suggests that bulkier substituents (e.g., diethylamino in 923216-86-8) may interfere with target engagement compared to the target compound’s dimethylamino group.
- Synthetic Accessibility : The diethoxy groups in the target compound require multi-step synthesis, whereas analogs with methoxy or fluoro groups (e.g., 923216-86-8, 923113-41-1) are more straightforward to prepare .
Biological Activity
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2,5-diethoxybenzene-1-sulfonamide, also known as a pyrimidine derivative, has gained attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 396.49 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Structural Features
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the dimethylamino and pyrimidine moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 15 µM after 48 hours of treatment. The study revealed that the compound induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. The compound exhibited notable free radical scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases.
Research Findings
In a comparative study with known antioxidants like ascorbic acid, the compound showed comparable efficacy at certain concentrations, highlighting its potential application in nutraceutical formulations.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cancer cell proliferation and microbial growth. Furthermore, it may modulate oxidative stress pathways, contributing to its antioxidant effects.
Enzyme Inhibition
Preliminary studies suggest that the compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both cancerous and bacterial cells. This inhibition could explain its anticancer and antimicrobial properties.
Q & A
Q. How does the dimethylamino-pyrimidine moiety enhance binding to biological targets compared to unsubstituted analogs?
- Methodological Answer : The dimethylamino group increases basicity, facilitating hydrogen bonding with acidic residues (e.g., Asp/Glu). Isothermal Titration Calorimetry (ITC) quantifies binding enthalpy, while mutagenesis studies (e.g., Ala scanning) pinpoint critical interactions. Comparative MD simulations highlight conformational stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
